2-[4-(4-bromophenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[4-(4-bromophenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a bromophenyl group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a bromophenyl group through a nucleophilic substitution reaction.
Quinoline Derivative Preparation: The quinoline moiety is synthesized separately, often involving Friedländer synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromophenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(4-bromophenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: The compound is used in biological assays to study its effects on cellular pathways and protein interactions.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the quinoline moiety can intercalate with DNA, affecting gene expression and cellular function . These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone
- 2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone
Uniqueness
Compared to its analogs, 2-[4-(4-bromophenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its pharmacological profile .
Properties
Molecular Formula |
C25H30BrN3O |
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Molecular Weight |
468.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C25H30BrN3O/c1-18-5-10-23-22(15-18)19(2)16-25(3,4)29(23)24(30)17-27-11-13-28(14-12-27)21-8-6-20(26)7-9-21/h5-10,15-16H,11-14,17H2,1-4H3 |
InChI Key |
JMXILXHTEKDJGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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